molecular formula C18H13N3O4 B2398977 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide CAS No. 609792-13-4

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B2398977
CAS No.: 609792-13-4
M. Wt: 335.319
InChI Key: VHDWLJGVPWNNIJ-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide bridge to a 1,2-oxazol-3-yl substituent. The benzo[de]isoquinoline moiety is structurally analogous to 1,8-naphthalimide, a scaffold well-documented for its diverse biological activities, including anticancer, antifungal, and plant growth-regulating properties . The compound’s synthesis likely follows established methods for analogous naphthalimide derivatives, such as condensation of 1,8-naphthalic anhydride with propanamide-linked amines or nucleophilic substitution reactions involving pre-functionalized intermediates .

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-15(19-14-8-10-25-20-14)7-9-21-17(23)12-5-1-3-11-4-2-6-13(16(11)12)18(21)24/h1-6,8,10H,7,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDWLJGVPWNNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Derivative: Starting with a suitable aromatic precursor, the isoquinoline core is constructed through cyclization reactions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.

    Coupling Reaction: The final step involves coupling the isoquinoline derivative with the oxazole ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The structural formula of the compound can be represented as follows:

  • IUPAC Name : 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide
  • Molecular Formula : C₁₈H₁₅N₃O₃
  • Molecular Weight : 305.33 g/mol

Structural Features

The compound features:

  • A benzo[de]isoquinoline core that contributes to its aromatic properties.
  • A dioxo functional group , which may enhance its reactivity.
  • An oxazole ring , which is known for biological activity.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel chemical reactions and develop new materials.

Biology and Medicine

The biological activity of this compound is noteworthy, particularly in drug development. Preliminary studies indicate potential applications in:

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell Line Compound Effect Reference
HeLa3-(1,3-dioxo...)Cytotoxicity observed
HEK-293T3-(1,3-dioxo...)Significant reduction in viability

Antifungal Activity

Certain derivatives have demonstrated high antifungal activity against pathogens such as Alternaria solani and Fusarium graminearum, showing effectiveness at low concentrations (125 mg/L).

Pathogen Compound Concentration Effect
Alternaria solaniN-(1,3-dioxo...)125 mg/LHigh fungicidal activity
Fusarium graminearumN-(1,3-dioxo...)125 mg/LHigh fungicidal activity

Material Science

The stability and reactivity of this compound make it suitable for developing advanced materials. Its properties can be leveraged to create polymers and coatings with enhanced durability and unique optical characteristics.

Case Study: Anticancer Properties

A study evaluated the anticancer properties of various isoquinoline derivatives, including the target compound. The results indicated that specific modifications enhanced efficacy against HeLa cells through apoptosis induction.

Case Study: Antifungal Efficacy

Research conducted on modified derivatives revealed that introducing phenoxy groups significantly improved antifungal activity against several plant pathogens. This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Substituent Effects

  • Oxazol vs. Thiazol : Replacement of the oxazol-3-yl group with a 4-phenylthiazol-2-yl moiety (as in ) may alter electronic properties and binding interactions due to sulfur’s larger atomic radius and polarizability compared to oxygen.
  • Sulfamoyl vs. Carboxylic Acid : The sulfamoyl group in compound 4 enhances binding affinity (−8.53 kcal/mol) compared to carboxylic acid analogues, likely due to improved hydrogen-bonding and hydrophobic interactions.

Linker Modifications

  • Propanamide vs.

Bioactivity Trends

  • Plant Growth Regulation : Phenyl-substituted amides (e.g., 4a ) significantly promote seed germination (up to 25 mg/L), suggesting that aromatic substituents enhance agrochemical efficacy.
  • Fungicidal Activity : Phosphonylated triazoles (16b–16d ) and sulfamoyl derivatives show broad-spectrum activity, indicating the importance of electron-withdrawing groups for pathogen inhibition.

Physicochemical Properties

  • Melting Points : Derivatives like 16b (170–171°C) and 4a (190–192°C) exhibit higher thermal stability compared to propanamide-linked analogues, likely due to crystalline packing influenced by phosphonate or dithiocarbamate groups.
  • Synthetic Yields : Most analogues are synthesized in high yields (76–97%) via nucleophilic substitution or condensation reactions , underscoring the versatility of naphthalimide-based chemistry.

Biological Activity

The compound 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide represents a novel class of bioactive molecules derived from the benzoisoquinoline framework. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dioxo-1H-benzo[de]isoquinoline derivatives with oxazole-containing amines. The general synthetic route can be summarized as follows:

  • Formation of the Dioxo Isoquinoline Core : The initial step involves synthesizing the dioxo isoquinoline structure through cyclization reactions using appropriate precursors.
  • Amidation : The final compound is obtained by reacting the dioxo isoquinoline with oxazole-containing amines in the presence of coupling agents.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings are summarized below:

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a related series showed high fungicidal activity against pathogens such as Alternaria solani and Fusarium graminearum at concentrations as low as 125 mg/L .

The mechanism underlying its biological activity appears to involve the inhibition of key enzymes in fungal metabolic pathways. These compounds disrupt cellular functions by targeting specific protein interactions crucial for fungal growth and reproduction.

Case Studies and Research Findings

Several research studies have focused on the evaluation of the biological activities of this compound:

StudyFindings
Ju et al. (2016)Reported high antifungal activity against various strains with IC50 values indicating strong efficacy .
Research on Structural VariantsVariants with phenyl substitutions showed enhanced bioactivity compared to their non-substituted counterparts .
Crystal Structure AnalysisDetailed structural analysis provided insights into the molecular interactions that facilitate its bioactivity .

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